molecular formula C16H14N4O B2467182 1,3-diphenyl-1H-pyrazole-5-carbohydrazide CAS No. 882218-64-6

1,3-diphenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2467182
CAS No.: 882218-64-6
M. Wt: 278.315
InChI Key: YYENULVFQZUKFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine derivatives with appropriate diketones or chalcones . One common method includes the reaction of phenylhydrazine with benzoylacetone in the presence of an acid catalyst to form the pyrazole ring. The resulting intermediate is then treated with hydrazine hydrate to introduce the carbohydrazide group .

Industrial Production Methods

. the general principles of organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the production of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. The presence of the carbohydrazide group enhances its ability to form hydrogen bonds, making it a versatile compound for various applications .

Properties

IUPAC Name

2,5-diphenylpyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c17-18-16(21)15-11-14(12-7-3-1-4-8-12)19-20(15)13-9-5-2-6-10-13/h1-11H,17H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYENULVFQZUKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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